(+)-Vincadifformine

Description

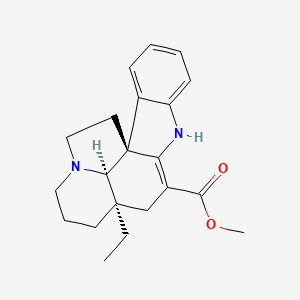

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1 |

InChI Key |

GIGFIWJRTMBSRP-NJDAHSKKSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (+)-Vincadifformine: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vincadifformine is a monoterpene indole alkaloid that serves as a crucial chiral precursor in the synthesis of several pharmacologically significant compounds, including the vinca alkaloids used in cancer chemotherapy. Its natural occurrence in various plant species, primarily within the Apocynaceae family, has made its isolation and characterization a subject of extensive research. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its biosynthetic pathway.

Natural Sources of this compound

This compound is biosynthesized in a variety of plant species. The primary and most studied sources belong to the Apocynaceae (dogbane) family. These include:

-

Rhazya stricta : The leaves of this plant are a well-documented source of this compound.[1]

-

Vinca minor (Lesser Periwinkle) : This plant is another significant natural source of vincadifformine and other related alkaloids.

-

Catharanthus roseus (Madagascar Periwinkle) : While famous for producing vinblastine and vincristine, the roots of C. roseus also synthesize this compound.[2]

-

Tabernaemontana species : Various species within this genus have been reported to contain vincadifformine.[3]

-

Amsonia hubrichtii : The leaves of this species are also a known source of this compound.

Quantitative Data on this compound Content

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes available quantitative data from various studies.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Vinca minor | Aerial Parts | Methanolic extraction followed by acid-base partitioning and column chromatography | 0.057% of dried plant mass (for Vincamine, a derivative) | [4] |

| Rhazya stricta | Hairy Roots | UPLC-MS analysis of extracts | Detected as a constituent | [1][5] |

| Catharanthus roseus | Hairy Roots | HPLC analysis of extracts | Detected, but not quantified in the cited study | [6] |

| Tabernaemontana pachysiphon | Leaves | Not specified | Alkaloid content influenced by light, water, and nutrients | [7] |

Experimental Protocols for Extraction and Isolation

The extraction of this compound, like other alkaloids, typically involves an initial solvent extraction followed by an acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant metabolites. Subsequent purification is achieved through various chromatographic techniques.

Protocol 1: Acid-Base Extraction from Vinca minor

This protocol is adapted from a method for the isolation of alkaloids from the aerial parts of Vinca minor.[4]

1. Initial Extraction:

- Air-dry and powder the aerial parts of Vinca minor (800 g).

- Extract the powdered material with 80% methanol at room temperature for 72 hours. Repeat the extraction until the extract tests negative with Dragendorff's reagent.

- Concentrate the methanolic extracts under reduced pressure to obtain a crude extract.

2. Acid-Base Partitioning:

- Dissolve the crude extract in chloroform (500 mL) and extract with 2N HCl (10 x 200 mL).

- Wash the acidic aqueous fraction with chloroform (3 x 200 mL) to remove neutral and acidic impurities.

- Adjust the pH of the aqueous solution to 2.

- Basify the combined acidic fraction to pH 10-12 with 25% NH4OH in an ice bath.

- Extract the liberated alkaloids with chloroform (10 x 300 mL).

- Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield a crude alkaloid mixture.

3. Chromatographic Purification:

- Subject the crude alkaloid mixture to column chromatography on silica gel (70-230 mesh).

- Elute the column with a step gradient of chloroform-methanol (from 99:1 to 10:90 v/v).

- Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

- Further purify the fractions containing this compound using preparative TLC or HPLC.

Protocol 2: General Alkaloid Extraction from Catharanthus roseus Leaves

This protocol provides a general method for the extraction of alkaloids from Catharanthus roseus leaves, which can be adapted for the isolation of this compound from the roots.

1. Initial Extraction:

- Dry and powder the plant material (e.g., leaves).

- Moisten the powdered material with water and mix with calcium oxide (lime). This liberates the alkaloids from their salt forms.

- Extract the mixture with an organic solvent such as ether or petroleum spirit.

2. Acid-Base Wash:

- Extract the organic solvent with a dilute acid solution (e.g., 5% sulfuric acid) to protonate the alkaloids and bring them into the aqueous phase.

- Separate the acidic aqueous layer.

3. Liberation and Final Extraction:

- Make the acidic aqueous solution alkaline (pH > 9) with a base like ammonium hydroxide to deprotonate the alkaloids.

- Extract the free base alkaloids with a suitable organic solvent (e.g., chloroform, ethyl acetate).

- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

4. Purification:

- The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative HPLC to isolate pure this compound.[8]

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the complex monoterpenoid indole alkaloid pathway. In Catharanthus roseus, it is understood to proceed through the following key steps:

Caption: Biosynthetic pathway of this compound in Catharanthus roseus.

Experimental Workflow for Extraction and Purification

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant material.

Caption: Generalized workflow for the extraction and purification of this compound.

Conclusion

The isolation of this compound from natural sources is a critical step for its utilization in synthetic medicinal chemistry. The Apocynaceae family, particularly species like Rhazya stricta, Vinca minor, and Catharanthus roseus, represent the most prominent natural reservoirs of this important alkaloid. The extraction and purification protocols, primarily relying on acid-base partitioning and chromatographic separations, can be optimized to achieve good yields of the pure compound. A thorough understanding of these methodologies is essential for researchers and professionals in the field of drug discovery and development aiming to harness the potential of this compound and its derivatives.

References

- 1. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth and alkaloid contents in leaves of Tabernaemontana pachysiphon Stapf (Apocynaceae) as influenced by light intensity, water and nutrient supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

Spectroscopic Profile of (+)-Vincadifformine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the monoterpenoid indole alkaloid, (+)-Vincadifformine. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique pentacyclic structure. The data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 7.00 | m | - | Aromatic protons |

| 3.80 | s | - | OCH₃ |

| 3.70 - 3.40 | m | - | Protons adjacent to N |

| 2.80 - 1.20 | m | - | Aliphatic protons |

| 0.95 | t | 7.4 | CH₂CH₃ |

Note: Specific assignments for all protons require 2D NMR analysis. The data presented here is a general representation based on typical spectra.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Key chemical shifts for this compound are presented below. A review of plumeran indole alkaloids highlights characteristic chemical shifts for vincadifformine, including C-2 at δC 167.8, the carbomethoxy group at δC 169, and the highly characteristic C-16 at δC 92.8[1].

| Chemical Shift (δ) ppm | Carbon Atom |

| 169.0 | C =O |

| 167.8 | C-2 |

| 140.0 - 120.0 | Aromatic carbons |

| 92.8 | C-16 |

| 52.0 | OC H₃ |

| 55.0 - 20.0 | Aliphatic carbons |

| 8.0 | CH₂C H₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance III HD 400 (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.99 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.89 s

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of vincadifformine shows characteristic absorptions for its ester and enamine functionalities[2].

IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretch (aliphatic) |

| 1670 | C=O stretch (α,β-unsaturated ester) |

| 1610 | C=C stretch (enamine) |

| ~1200 | C-O stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar.

-

Around 100-200 mg of dry potassium bromide (KBr) powder (spectroscopic grade) is added to the mortar.

-

The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.

-

The powder is then transferred to a pellet press and compressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data

-

Molecular Formula: C₂₁H₂₆N₂O₂

-

Molecular Weight: 338.45 g/mol

-

Monoisotopic Mass: 338.1994 Da

-

[M+H]⁺ Ion: m/z 339[3]

Fragmentation Pattern

The fragmentation of aspidosperma alkaloids like vincadifformine is often characterized by a retro-Diels-Alder reaction, leading to the formation of specific fragment ions. A detailed MS/MS analysis would be required to fully elucidate the fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent) coupled with an Acquity UPLC system.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis.

-

Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to obtain the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of (+)-Vincadifformine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vincadifformine, a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids, has garnered scientific interest due to its biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects and its underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for researchers in pharmacology and drug development. The primary reported activities of this compound include antiplasmodial and cytotoxic effects. While its precise molecular mechanisms are not as extensively studied as other Vinca alkaloids, its actions are largely attributed to the disruption of microtubule dynamics, a hallmark of this class of compounds.

Biological Activities of this compound

The biological activities of this compound have been primarily investigated in the contexts of anti-parasitic and cytotoxic effects.

Antiplasmodial Activity

This compound has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.

Cytotoxic Activity

Initial studies have indicated that this compound possesses cytotoxic properties against human cancer cell lines. This activity is consistent with the broader class of Vinca alkaloids, many of which are utilized as chemotherapeutic agents.[1]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | Incubation Time (h) | IC50 (µM) | Reference |

| FcM29 (Chloroquine-Resistant) | 24 | 18.4 - 24.3 | [2] |

| FcM29 (Chloroquine-Resistant) | 72 | 5.3 - 12.8 | [2] |

| Nigerian (Chloroquine-Sensitive) | 24 | 26.4 - 139.8 | [2] |

| Nigerian (Chloroquine-Sensitive) | 72 | 11.4 - 24.0 | [2] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 25.0 | [2] |

Mechanism of Action

The precise mechanism of action for this compound is not as extensively elucidated as that of clinically used Vinca alkaloids like vincristine and vinblastine. However, based on its structural similarity and the known activities of this compound class, its primary mechanism is believed to be the inhibition of microtubule polymerization.

Interaction with Tubulin

Vinca alkaloids bind to β-tubulin at a specific site, known as the Vinca domain.[3][4][5] This binding interferes with the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, a critical structure for chromosome segregation during cell division.[6]

Cell Cycle Arrest

By disrupting the mitotic spindle, Vinca alkaloids cause an arrest of the cell cycle in the M phase (mitosis), specifically at the metaphase-anaphase transition.[7][8] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.

Induction of Apoptosis

The sustained arrest in mitosis activates a cascade of signaling events that culminate in programmed cell death, or apoptosis. Key signaling pathways implicated in Vinca alkaloid-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of Bcl-2 family proteins, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[9][10][11]

Signaling Pathways and Experimental Workflows

Proposed Pharmacological Mechanism of Action of this compound

The following diagram illustrates the generally accepted mechanism of action for Vinca alkaloids, which is the proposed pathway for this compound.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Differential in vitro association of vinca alkaloid-induced tubulin spiral filaments into aggregated spirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spirals and paracrystals induced by Vinca alkaloids: evidence that microtubule-associated proteins act as polycations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced anti-tumour effects of Vinca alkaloids given separately from cytostatic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of (+)-Vincadifformine from Vinca minor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vincadifformine, a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids, is a key biosynthetic intermediate found in the medicinal plant Vinca minor (lesser periwinkle). Its unique pentacyclic structure has made it a target of significant interest for phytochemical and synthetic chemists. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Vinca minor. Detailed experimental protocols for extraction and purification are presented, alongside a summary of the quantitative and spectroscopic data essential for its identification and characterization. Furthermore, this document includes visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

Vinca minor, commonly known as the lesser periwinkle, has a long history in traditional medicine. Modern phytochemical investigations have revealed its rich composition of over 50 distinct monoterpenoid indole alkaloids. Among these, this compound stands out as a crucial precursor in the biosynthesis of other complex alkaloids within the plant. The aspidosperma skeleton of this compound is a key structural motif that has attracted considerable attention from the scientific community, particularly in the context of natural product synthesis and the development of novel therapeutic agents. This guide serves as a technical resource for professionals engaged in the study and utilization of this important natural product.

Biosynthesis of this compound

The biosynthesis of monoterpenoid indole alkaloids in Vinca minor is a complex process involving numerous enzymatic steps. This compound and its enantiomer, (-)-tabersonine, are derived from a common reactive intermediate.[1][2] The biosynthetic pathway diverges, with separate hydrolases acting as scaffolds to form the distinct aspidosperma skeletons with opposite specific rotations.[1][2] This enantiomer-specific pathway highlights the sophisticated enzymatic machinery within the plant.

Caption: Biosynthetic pathway of this compound.

Isolation and Purification

The isolation of this compound from Vinca minor involves a multi-step process beginning with the extraction of a crude alkaloid mixture, followed by chromatographic purification to yield the pure compound.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Mixture from Vinca minor

This protocol is adapted from a general procedure for the extraction of alkaloids from the aerial parts of Vinca minor.[3]

-

Plant Material Preparation: Air-dry the aerial parts of Vinca minor and grind them into a fine powder.

-

Extraction: Macerate 800 g of the powdered plant material with 80% methanol at room temperature for 72 hours. Repeat the extraction until the extract tests negative with Dragendorff's reagent.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract. The expected yield of the crude extract is approximately 287 g.[3]

-

Acid-Base Extraction:

-

Dissolve the crude extract in 500 mL of chloroform and extract with 2N HCl (10 x 200 mL).

-

Wash the acidic aqueous fraction with chloroform (3 x 200 mL) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous solution to 2.

-

Basify the combined acidic fraction to pH 10-12 with 25% ammonia solution in an ice bath.

-

Extract the alkaline solution with chloroform (10 x 300 mL).

-

-

Final Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid mixture. A typical yield of the crude alkaloid mixture is approximately 10.9 g.[3]

Protocol 2: Purification of this compound via Column Chromatography

This protocol is a general approach for the separation of Vinca alkaloids and can be optimized for the isolation of this compound.

-

Column Preparation: Prepare a silica gel (70-230 mesh) column.

-

Sample Loading: Dissolve a portion of the crude alkaloid extract (e.g., 3 g) in a minimal amount of the initial mobile phase and load it onto the column.[3]

-

Gradient Elution: Elute the column with a step gradient of chloroform-methanol. Start with a non-polar mixture (e.g., 99:1 v/v) and gradually increase the polarity (98:2, 97:3, 95:5, 90:10, etc.).[3]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).

-

Fraction Pooling and Concentration: Combine the fractions containing this compound based on the TLC analysis and concentrate them under reduced pressure to obtain the purified compound.

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Characterization Data

Accurate characterization of the isolated compound is crucial for confirming its identity and purity. The following tables summarize the key quantitative and spectroscopic data for this compound.

Physical and Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [4] |

| Molecular Weight | 338.4 g/mol | [4] |

| Specific Optical Rotation | [α]D +456° (c 0.010, MeOH, 24°C) | [5] |

Spectroscopic Data

Mass Spectrometry

| Technique | m/z Value (Observed) | Interpretation | Reference |

| ESI-MS | 339 | [M+H]⁺ | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Detailed ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this review. The data presented below for (±)-vincadifformine can be used as a reference.

| ¹³C NMR (CDCl₃) δ (ppm) | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz) |

| 167.8 (C-2) | 7.30-7.05 (m, 4H, Ar-H) |

| 169.0 (C=O) | 3.80 (s, 3H, -OCH₃) |

| 92.8 (C-16) | 3.70-3.40 (m) |

| 52.0 (-OCH₃) | 3.30-2.80 (m) |

| ... additional signals | ... additional signals |

Conclusion

This technical guide has outlined the discovery, biosynthesis, and detailed procedures for the isolation and characterization of this compound from Vinca minor. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development. The successful isolation of this key biosynthetic intermediate opens avenues for further investigation into its potential pharmacological activities and its use as a starting material for the semi-synthesis of other complex alkaloids. Further research is warranted to fully elucidate the complete NMR spectral data of the dextrorotatory enantiomer and to optimize isolation protocols for improved yields.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Vincadifformine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vincadifformine is a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids. This class of natural products has garnered significant attention from the scientific community due to its complex molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, supported by quantitative data and detailed experimental protocols for its characterization.

Chemical Structure

The chemical structure of this compound is a pentacyclic framework containing an indole nucleus. Its systematic IUPAC name is methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate.[1] The molecule consists of five rings, conventionally labeled A through E, and possesses three stereogenic centers that define its unique three-dimensional shape.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.44 g/mol |

| IUPAC Name | methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate |

| CAS Number | 2314-91-2 |

| Canonical SMILES | CC[C@H]1C2=C(C(=O)OC)C3=C(N4[C@H]1C5(CCCN4C5)C3)C=CC=C2 |

| Isomeric SMILES | CC[C@@H]1C2=C(C(=O)OC)C3=C(N4[C@@H]1[C@]5(CCCN4C5)C3)C=CC=C2 |

| InChI Key | GIGFIWJRTMBSRP-UWTQZMGISA-N |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three contiguous stereocenters at positions C-12, C-19, and C-1 (using the pentacyclo naming system). The absolute configuration of the naturally occurring dextrorotatory enantiomer has been established as (1S, 12R, 19R).[1]

The spatial arrangement of the substituents around these chiral centers dictates the overall conformation of the pentacyclic system. The ethyl group at C-12 is in a pseudo-equatorial position, contributing to the steric bulk on one face of the molecule. The relative stereochemistry of the three centers results in a specific folding of the ring system, which is essential for its interaction with biological targets.

The relationship between the different rings and the absolute stereochemistry at the chiral centers is depicted in the following diagram:

Caption: Diagram illustrating the ring system and stereocenters of this compound.

Quantitative Structural Data

The precise three-dimensional structure of the enantiomer of this compound, (-)-vincadifformine, has been determined by single-crystal X-ray diffraction. The crystallographic data provides accurate measurements of bond lengths and angles. As enantiomers are mirror images, the bond lengths and angles of this compound are identical to those of its (-)-counterpart. The torsional angles will have the opposite sign. The data presented below is from the crystal structure of (-)-vincadifformine.

Table 2: Selected Bond Lengths for Vincadifformine

| Atoms | Bond Length (Å) |

| C(2)-C(7) | 1.524(5) |

| C(8)-C(9) | 1.391(5) |

| C(12)-C(19) | 1.562(5) |

| N(1)-C(2) | 1.401(4) |

| N(4)-C(5) | 1.487(4) |

Table 3: Selected Bond Angles for Vincadifformine

| Atoms | Bond Angle (°) |

| N(1)-C(2)-C(7) | 108.3(3) |

| C(8)-C(9)-C(10) | 120.9(3) |

| C(12)-C(19)-C(20) | 112.5(3) |

| C(5)-N(4)-C(21) | 110.8(3) |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the asymmetric total synthesis of this compound has been reported. A key step involves a stereoselective intermolecular [4+2] cycloaddition to establish the C-E ring system with the correct relative and absolute stereochemistry.

-

Reaction: Intermolecular [4+2] cycloaddition of a chiral dienophile with a suitable diene.

-

Catalyst: A chiral Lewis acid is employed to induce enantioselectivity.

-

Solvent: Dichloromethane is typically used as the solvent.

-

Temperature: The reaction is generally carried out at low temperatures (e.g., -78 °C) to enhance stereoselectivity.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Subsequent steps involve the formation of the remaining rings through processes such as a Pd/C-catalyzed hydrogenation/deprotection/amidation cascade and a Fischer indolization to complete the pentacyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the aromatic protons of the indole ring, the ethyl group protons, and the methoxy group of the ester.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester and the carbons of the indole ring are characteristic downfield signals.

-

2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 137.9 |

| 3 | - | 108.8 |

| 5 | 3.10-3.25 (m) | 52.1 |

| 6 | 1.80-1.95 (m) | 22.5 |

| 7 | 4.05 (s) | 53.2 |

| 9 | 7.45 (d, J=7.5 Hz) | 127.8 |

| 10 | 7.05 (t, J=7.5 Hz) | 119.3 |

| 11 | 7.15 (t, J=7.5 Hz) | 121.5 |

| 12 | 7.25 (d, J=7.5 Hz) | 110.8 |

| 14 | 2.50-2.65 (m) | 37.1 |

| 15 | 1.60-1.75 (m) | 30.4 |

| 16 | 3.40-3.55 (m) | 43.9 |

| 17 | 1.40-1.55 (m) | 34.2 |

| 18 | 0.65 (t, J=7.4 Hz) | 7.8 |

| 19 | 2.20 (m) | 42.1 |

| 20 | - | 168.1 |

| 21 | 3.75 (s) | 51.0 |

| N-H | 8.05 (s) | - |

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used.

-

Ionization Mode: Positive ion mode is typically employed, leading to the observation of the protonated molecule [M+H]⁺.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern. The fragmentation of aspidosperma alkaloids is characterized by the retro-Diels-Alder reaction of the C ring, leading to characteristic fragment ions that are diagnostic for this class of compounds.

Optical Rotation Measurement

The optical rotation is a key physical property that distinguishes this compound from its enantiomer.

-

Instrumentation: A polarimeter is used for the measurement.

-

Light Source: The sodium D-line (589 nm) is the standard wavelength used.

-

Solvent: Chloroform (CHCl₃) or methanol (MeOH) are common solvents.

-

Concentration: A precise concentration of the sample is prepared (e.g., c = 1.0 g/100 mL).

-

Temperature: The measurement is performed at a constant temperature, typically 20 or 25 °C.

-

Path Length: A standard 1 dm (10 cm) cell is used.

-

Specific Rotation Value: The specific rotation, [α]D, for this compound is reported as a positive value.

Logical Relationships and Experimental Workflow

The characterization of this compound involves a logical progression of experiments to elucidate its structure and stereochemistry.

Caption: Workflow for the structural and stereochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of this compound. The combination of spectroscopic, crystallographic, and synthetic data has unequivocally established its complex three-dimensional architecture. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the Aspidosperma alkaloids.

References

Physical and chemical properties of (+)-Vincadifformine

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Vincadifformine

Introduction

This compound is a monoterpenoid indole alkaloid belonging to the Aspidosperma class.[1] It serves as a crucial intermediate in the biosynthesis of various other complex alkaloids.[2] This compound is found in several plant species, notably within the Apocynaceae family, including Catharanthus roseus (formerly Vinca rosea), Vinca minor, and Rhazya stricta.[3][4] Vincadifformine exists in nature as both (+) and (-) enantiomers, which are non-superimposable mirror images of each other.[5][6] This guide focuses on the physical and chemical properties of the (+)-enantiomer, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structural framework of this compound is a pentacyclic system. Its chemical identity is precisely defined by various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate[7] |

| CAS Number | 15539-10-3[3] |

| Molecular Formula | C₂₁H₂₆N₂O₂[3] |

| SMILES (Isomeric) | CC[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC[7] |

| InChI | InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1[7] |

| InChIKey | GIGFIWJRTMBSRP-NJDAHSKKSA-N[7] |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Weight | 338.44 g/mol | [3] |

| Exact Mass | 338.199428076 g/mol | [7][8] |

| Melting Point | 96 °C | [3][9] |

| Boiling Point | 474.50 °C (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [7][8] |

| XlogP | 3.50 | [7] |

| Appearance | Crystalline base[5] | |

| Storage | Store at 10°C - 25°C[3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the structure of Vincadifformine. While a complete dataset for the (+)-enantiomer is not fully detailed in the provided search results, literature reviews of plumeran indole alkaloids provide characteristic chemical shift regions.[1] The presence of a double bond between C-2 and C-16 is a notable feature in its NMR spectra.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In UPLC-ESI-QTOF-MS analysis, this compound is detected as the protonated molecule [M+H]⁺.[10]

-

[M+H]⁺ (m/z): 339.2067[10]

Crystallographic Data

X-ray crystallography has been used to determine the three-dimensional structure of vincadifformine.[5][8]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁[8] |

| Cell Dimensions | a = 10.090 Å, b = 13.406 Å, c = 13.625 Å |

| Cell Angles | α = 90°, β = 90°, γ = 90° |

The crystal structure reveals that the six-membered heterocyclic ring in vincadifformine adopts a chair conformation.[5]

Chemical Properties and Biological Significance

This compound is a key precursor in the biosynthesis of other important monoterpenoid indole alkaloids in Catharanthus roseus.[2][6] It is involved in a separate branch pathway from its enantiomer, (-)-tabersonine.[2]

Biosynthesis of (+)-Echitovenine

In the roots of C. roseus, this compound is converted to (+)-minovincinine by the enzyme this compound-19-hydroxylase (V19H), a cytochrome P450 enzyme.[2][6] Subsequently, (+)-minovincinine is acetylated to form (+)-echitovenine.[2][6] This pathway is distinct from the one that utilizes the (-)-enantiomers.[2]

Caption: Biosynthesis pathway from this compound to (+)-Echitovenine.

Experimental Protocols

Synthesis of (±)-Vincadifformine

A common laboratory synthesis involves the condensation of an indole-2-acrylate precursor with an appropriate amine, followed by treatment with acid.[11][12] Another method involves the catalytic hydrogenation of (-)-tabersonine to yield vincadifformine.[13]

Protocol: General Acid-Catalyzed Condensation [12]

-

Dissolve the indole precursor and the amine in a suitable organic solvent (e.g., toluene).

-

Add an acid catalyst (e.g., trifluoroacetic acid).

-

Heat the reaction mixture to approximately 100 °C.

-

After an initial heating period, add an organic base such as diazabicycloundecene (DBU) and continue heating for several hours.[12]

-

Cool the reaction mixture and concentrate it under vacuum.

-

Dissolve the residue in a solvent like dichloromethane for purification.

-

Purify the crude product using column chromatography on silica gel.

Analysis by UPLC-ESI-QTOF-MS

This technique is used for the detection and tentative identification of vincadifformine in plant extracts.[10]

Protocol: Metabolomic Analysis [10]

-

Sample Preparation: Extract metabolites from plant material (e.g., leaves of C. roseus) using an appropriate solvent system.

-

Chromatography:

-

System: Ultra-Performance Liquid Chromatography (UPLC).

-

Column: A suitable reversed-phase column (e.g., Acquity BEH C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Mass Spectrometry:

-

System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Monitor for the protonated molecule [M+H]⁺ at m/z 339.2067.

-

Fragmentation: Perform MS/MS analysis to obtain fragment ions for structural confirmation.

-

Caption: General workflow for the analysis of this compound in plant extracts.

References

- 1. mdpi.com [mdpi.com]

- 2. The assembly of this compound- and (-)-tabersonine-derived monoterpenoid indole alkaloids in Catharanthus roseus involves separate branch pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. vincadifformine - Wikidata [wikidata.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. plantaedb.com [plantaedb.com]

- 8. Vincadifformine | C21H26N2O2 | CID 94255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vincadifformine, 100 mg, CAS No. 15539-10-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. real.mtak.hu [real.mtak.hu]

- 11. A concise synthesis of (±)-vincadifformine and related Aspidosperma alkaloids (±)-desethylvincadifformine, (±)-ibophyllidine, (±)-20-epi-ibophyllidine, and (±)-desethylibophyllidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. US4220774A - Vincadifformine synthesis process - Google Patents [patents.google.com]

- 13. air.unimi.it [air.unimi.it]

An In-depth Technical Guide on the In Vitro Antiplasmodial Activity of (+)-Vincadifformine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of (+)-Vincadifformine, an aspidospermane-type indole alkaloid. The data and protocols summarized herein are derived from key research to facilitate further investigation and development of this compound as a potential antimalarial agent.

Quantitative Data Summary

The antiplasmodial and cytotoxic activities of this compound have been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as a human cell line for cytotoxicity assessment. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains

| Compound | Strain | Incubation Time (hours) | IC50 (µM) |

| This compound | FcM29 (Chloroquine-Resistant) | 24 | 18.4 |

| This compound | FcM29 (Chloroquine-Resistant) | 72 | 24.3 |

| This compound | Nigerian (Chloroquine-Sensitive) | 24 | 26.4 |

| This compound | Nigerian (Chloroquine-Sensitive) | 72 | 139.8 |

Data sourced from Mustofa et al.[1]

Table 2: Cytotoxicity of this compound and its Selectivity Index

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Cytotoxicity Index (CI)¹ |

| This compound | HeLa | 24 | >100 | >5.4 |

| This compound | HeLa | 72 | >100 | >4.1 |

¹Cytotoxicity Index (CI) = IC50 on HeLa cells / IC50 on FcM29 (chloroquine-resistant) strain.[1] Data sourced from Mustofa et al.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro antiplasmodial and cytotoxicity assays.

2.1. In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of this compound was determined using a [³H]-hypoxanthine incorporation assay, a standard method for assessing P. falciparum proliferation.

-

P. falciparum Strains:

-

Culture Conditions: The parasites were cultured continuously according to the method of Trager and Jensen.

-

Assay Procedure:

-

Asynchronous parasite cultures were diluted to 0.5% parasitemia and 1% final hematocrit.

-

150 µL of the parasite culture was added to 96-well plates containing 50 µL of various concentrations of this compound.

-

The plates were incubated for either 24 or 72 hours.[1]

-

Following the initial incubation, 0.25 µCi of [³H]-hypoxanthine was added to each well.

-

The plates were incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite DNA.

-

Parasites were harvested onto glass fiber filters using a semiautomatic cell harvester.[1]

-

The radioactivity on the filters was measured using a liquid scintillation counter.

-

The percentage of growth inhibition was calculated relative to control cultures without the compound.

-

IC50 values were determined by linear regression analysis of the dose-response curves.[1]

-

2.2. Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the HeLa cell line to determine its selectivity for the parasite over mammalian cells.

-

Cell Line: HeLa cells.[1]

-

Assay Procedure:

-

HeLa cells were seeded in 96-well plates and incubated under the same conditions as the P. falciparum cultures.

-

The cells were exposed to various concentrations of this compound for 24 and 72 hours.[1]

-

After the incubation period, [³H]-hypoxanthine was added to the wells, and the plates were incubated for a further 24 hours.

-

The cells were harvested, and radioactivity was measured as described in the antiplasmodial assay.

-

IC50 values were calculated from the dose-response curves.[1]

-

Visualizations

3.1. Experimental Workflow for In Vitro Antiplasmodial Activity Assessment

The following diagram illustrates the key steps in the experimental workflow for determining the in vitro antiplasmodial activity of this compound.

References

Cytotoxicity of (+)-Vincadifformine on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with extensive, specific cytotoxicity data on (+)-Vincadifformine against a wide range of cancer cell lines is limited. This guide summarizes the available data for Vincadifformine and related Aspidosperma alkaloids, providing a framework for future research. The mechanisms of action described are based on the well-established activities of the broader class of Vinca alkaloids and related compounds, and are presented as the hypothesized pathways for this compound.

Introduction

This compound is a monomeric indole alkaloid belonging to the Aspidosperma class. These natural products have garnered interest in oncology due to their structural similarity to clinically used Vinca alkaloids like vinblastine and vincristine. While the dimeric Vinca alkaloids are well-known for their potent anti-cancer properties, the cytotoxic potential of their monomeric precursors and related compounds like this compound is an active area of investigation. This document provides a technical overview of the existing cytotoxicity data and the putative mechanisms of action of this compound against cancer cell lines.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Vincadifformine on a Human Cancer Cell Line

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time | Citation |

| Vincadifformine | HeLa (Cervical Cancer) | Not Specified | 24.3 (72h) | 72 hours | [1] |

Table 2: Comparative Cytotoxicity of Related Aspidosperma Alkaloids

To provide a broader context, the following table summarizes the cytotoxic activity of other Aspidosperma alkaloids against various human cancer cell lines. It is important to note that these are not data for this compound but for structurally related compounds.

| Compound | Cell Line(s) | IC50 Range (µM) | Citation |

| Melotenine A | Four human cancer cell lines | 0.6 - 1.5 | [2] |

| Indole Alkaloid-Rich Fraction (from A. subincanum) | MCF-7 (Breast Cancer) | Toxic and antiproliferative effects observed | [3][4] |

| Aspidospermine | HepG2 (Liver Cancer) | Cytotoxic starting at 75 µM | [5] |

Experimental Protocols

The following section details a generalized but comprehensive protocol for determining the cytotoxicity of a compound such as this compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, L1210, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Culture the selected cancer cell lines in their respective complete media until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA, and perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

-

Include wells with medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control, and wells with only fresh medium as an untreated control.

-

Incubate the plate for the desired exposure periods (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Incubate the plate for a further 2-4 hours or overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Putative Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are lacking, the mechanism of action can be inferred from its structural class (Aspidosperma and Vinca alkaloids).

Disruption of Microtubule Dynamics and Cell Cycle Arrest

The primary mechanism of action for Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, these alkaloids inhibit the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle during cell division, causing the cells to arrest in the M-phase of the cell cycle. This prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway. It is highly probable that this compound shares this fundamental mechanism of action.

Induction of Apoptosis

The induction of apoptosis (programmed cell death) is a hallmark of effective anti-cancer agents. For Vinca and Aspidosperma alkaloids, apoptosis is a key consequence of mitotic arrest and cellular stress. The signaling cascade leading to apoptosis is complex and can involve multiple pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as that caused by microtubule disruption. This leads to changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. Studies on an indole alkaloid-rich fraction from Aspidosperma subincanum have shown an elevated Bax/Bcl-xL ratio in MCF-7 cells, supporting the involvement of this pathway.[3][4]

Extrinsic (Death Receptor) Pathway: While less commonly implicated for Vinca alkaloids, this pathway can also contribute to apoptosis. It is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the intrinsic pathway.

Other Signaling Molecules: The c-Jun N-terminal kinase (JNK) pathway, a key stress-activated protein kinase pathway, has been shown to be activated by Vinca alkaloids and can contribute to the induction of apoptosis. Additionally, some studies on Aspidosperma alkaloids suggest a role for the suppression of pro-inflammatory pathways, such as the downregulation of COX-2, in their cytotoxic effects.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The toxicity of Aspidosperma subincanum to MCF7 cells is related to modulation of oxidative status and proinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Precursor: A Technical Guide to the Role of (+)-Vincadifformine in the Synthesis of Monoterpenoid Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

(December 13, 2025) - The pentacyclic indole alkaloid, (+)-vincadifformine, stands as a critical biosynthetic intermediate and a versatile synthetic precursor in the landscape of monoterpenoid indole alkaloid (MIA) chemistry. Its structural framework provides a foundational scaffold for the generation of a diverse array of more complex and pharmacologically significant alkaloids. This technical guide delineates the pivotal role of this compound as a precursor, presenting key transformations, detailed experimental protocols, and quantitative data to support further research and development in this field.

Biosynthetic Transformations of this compound in Catharanthus roseus

In the medicinal plant Catharanthus roseus, this compound is a key branch-point intermediate in the biosynthesis of several alkaloids, distinct from the pathway originating from its enantiomer, (-)-tabersonine.[1][2] The primary transformations involve a series of enzymatic reactions that introduce functionality to the vincadifformine core.

A crucial pathway in the roots of C. roseus involves the hydroxylation and subsequent acetylation of this compound to yield (+)-echitovenine.[2] This transformation is initiated by the enzyme this compound-19-hydroxylase (V19H), a cytochrome P450-dependent monooxygenase, which hydroxylates this compound at the C19 position to form (+)-minovincinine.[1][2] Subsequently, (+)-minovincinine is acetylated by (+)-minovincinine-19-O-acetyltransferase (MAT) to produce (+)-echitovenine.[2]

Experimental Protocol: Enzymatic Conversion of this compound to (+)-Minovincinine

This protocol is adapted from studies on the enzymatic activity of this compound-19-hydroxylase (V19H).[2]

Materials:

-

This compound

-

Yeast microsomes containing recombinant V19H

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Sodium chloride

Procedure:

-

A reaction mixture is prepared containing 100 µM this compound, 500 µM NADPH, and yeast microsomes containing V19H in 100 mM potassium phosphate buffer (pH 7.5).

-

The reaction is incubated at 30°C for 1 hour.

-

The reaction is quenched by the addition of an equal volume of saturated sodium chloride solution.

-

The aqueous mixture is extracted three times with equal volumes of ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The product, (+)-minovincinine, is analyzed and purified by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Semisynthesis of Vincamine from Vincadifformine

Vincamine, a potent cerebral vasodilator, can be efficiently synthesized from vincadifformine through a key oxidative rearrangement. The most common method involves the ozonolysis of (-)-vincadifformine, which proceeds through a series of reactive intermediates to yield the rearranged eburnane skeleton of vincamine.

Experimental Protocol: Ozonolysis of (-)-Vincadifformine to Vincamine

This protocol is based on the procedure described by Danieli et al. (1981).

Materials:

-

(-)-Vincadifformine

-

Dichloromethane (CH2Cl2), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O3)

-

Sodium sulfite (Na2SO3)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

A solution of (-)-vincadifformine (1.0 g, 2.96 mmol) in a mixture of anhydrous dichloromethane (50 mL) and anhydrous methanol (10 mL) is cooled to -78 °C.

-

A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

The excess ozone is removed by bubbling a stream of nitrogen through the solution.

-

The reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in methanol (30 mL) and treated with a saturated aqueous solution of sodium sulfite (15 mL).

-

The mixture is stirred for 1 hour at room temperature.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford vincamine.

Quantitative Data for Vincamine Synthesis

| Starting Material | Product | Reagents | Yield | Reference |

| (-)-Vincadifformine | Vincamine | 1. O3, CH2Cl2/MeOH, -78°C; 2. Na2SO3 | ~50-60% | Danieli et al., 1981 |

Total Synthesis and Key Transformations

The total synthesis of vincadifformine and its analogs has been a significant area of research, providing access to these alkaloids and enabling the exploration of their chemical space. These synthetic routes often involve key transformations that can be applied to the vincadifformine scaffold.

A notable transformation in the total synthesis of (±)-vincadifformine involves the use of Mander's reagent (methyl cyanoformate) to introduce a methoxycarbonyl group.[3] This reaction is crucial for constructing the characteristic ester functionality of the vincadifformine molecule.

Experimental Protocol: Introduction of the Methoxycarbonyl Group using Mander's Reagent

This generalized protocol is based on the reaction of an enaminate intermediate with Mander's reagent as described in the total synthesis of (±)-vincadifformine.[3]

Materials:

-

Enaminate precursor

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other strong base

-

Mander's reagent (methyl cyanoformate)

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

The enaminate precursor is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes to generate the corresponding lithium enaminate.

-

Mander's reagent is added to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Conclusion

This compound serves as a vital molecular building block in both nature's biosynthetic pathways and the synthetic chemist's laboratory. Its strategic position allows for the generation of a variety of structurally and biologically diverse alkaloids. The detailed protocols and data presented in this guide are intended to facilitate further exploration of this compound's chemistry and its application in the development of novel therapeutic agents. The continued investigation into the reactivity of this versatile precursor will undoubtedly lead to the discovery of new and efficient routes to valuable alkaloid targets.

References

Methodological & Application

Total Synthesis of (+)-Vincadifformine: Strategies and Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vincadifformine, a prominent member of the Aspidosperma family of monoterpene indole alkaloids, has attracted significant attention from the synthetic community due to its complex pentacyclic architecture and potential therapeutic applications. This document provides a detailed overview of notable total synthesis strategies for this compound, with a focus on asymmetric approaches. It includes a comparative analysis of quantitative data from different synthetic routes, detailed experimental protocols for key chemical transformations, and graphical representations of the synthetic workflows to facilitate a deeper understanding of the logical connections between strategic steps. This resource is intended for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.

Introduction

Vincadifformine serves as a crucial biosynthetic precursor to a wide array of more complex indole alkaloids. Its intricate, densely functionalized structure, featuring a strained cage-like system, presents a formidable challenge for synthetic chemists. The development of efficient and stereocontrolled total syntheses is not only a testament to the advancement of synthetic methodology but also provides access to analogues for structure-activity relationship (SAR) studies, which are vital for drug discovery programs. This document outlines and compares three distinct and elegant strategies for the total synthesis of this compound, each employing unique key methodologies.

Comparative Analysis of Synthetic Strategies

The following table summarizes the quantitative data for three distinct total syntheses of this compound, providing a clear comparison of their efficiency and stereoselectivity.

| Synthetic Strategy | Principal Investigator(s) | Year | Key Reaction(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Enantiomeric Excess (ee %) |

| Divergent Asymmetric Synthesis | Wang and Jiang | 2017 | [4+2] Cycloaddition, Fischer Indolization | 10 | 4.4 | >99 |

| Asymmetric Mannich Reaction | Zheng et al. | 2019 | Thiourea-Phosphonium Salt Catalyzed Mannich Reaction | 12 | ~5-10 (estimated) | 84 (for key step) |

| Domino Michael/Mannich/N-Alkylation | Andrade | 2013 | Domino Michael/Mannich/N-alkylation | 11 | 22-27 | >95 (for related enantiomer) |

Synthetic Strategies and Workflows

Divergent Asymmetric Synthesis (Wang and Jiang, 2017)

This strategy employs a divergent approach from a common intermediate, enabling the synthesis of several Aspidosperma alkaloids, including this compound. The key features include a stereoselective intermolecular [4+2] cycloaddition to construct the C-E ring system, a palladium-catalyzed cascade reaction to form the D ring, and a final Fischer indolization to complete the pentacyclic core.[1][2][3][4][5]

Caption: Divergent synthesis via [4+2] cycloaddition.

Asymmetric Mannich Reaction Approach (Zheng et al., 2019)

This enantioselective total synthesis hinges on a key asymmetric Mannich-type reaction catalyzed by a bifunctional thiourea-phosphonium salt.[6][7] This reaction establishes the crucial C-C bond and stereocenter with high efficiency and enantioselectivity. Subsequent transformations, including an aza-Morita-Baylis-Hillman reaction, construct the remaining rings of the vincadifformine scaffold.

Caption: Synthesis featuring an asymmetric Mannich reaction.

Domino Michael/Mannich/N-Alkylation Strategy (Andrade, 2013)

This concise approach rapidly assembles the core structure of Aspidosperma alkaloids through a novel asymmetric domino Michael/Mannich/N-alkylation sequence.[5][8][9] This powerful cascade reaction forms the tetrahydrocarbazole framework in a single pot with excellent diastereoselectivity. While the published work focuses on (-)-vincadifformine, the use of the opposite enantiomer of the chiral auxiliary would provide access to the natural (+)-enantiomer.

Caption: Domino reaction approach to the core structure.

Experimental Protocols for Key Reactions

Protocol: Asymmetric Mannich Reaction (Zheng et al., 2019)

This protocol describes the key enantioselective Mannich-type reaction to form the chiral β-amino carbonyl compound, a crucial intermediate in the synthesis of this compound.[6][7]

Materials:

-

N-Boc indole aldimine

-

Dimethyl ethylmalonate

-

Chiral thiourea-phosphonium salt catalyst

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

To a solution of N-Boc indole aldimine and the chiral thiourea-phosphonium salt catalyst (10 mol%) in anhydrous toluene at room temperature is added cesium carbonate.

-

Dimethyl ethylmalonate is then added dropwise to the stirring mixture.

-

The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Mannich adduct.

Expected Outcome: The desired product is typically obtained in good yield (e.g., 72%) with high enantioselectivity (e.g., 84% ee).[6]

Protocol: Fischer Indolization (Wang and Jiang, 2017)

This protocol outlines the final ring-closing step to form the indole moiety of the vincadifformine core via a Fischer indolization.[1][4]

Materials:

-

Tetracyclic ketone precursor

-

Phenylhydrazine hydrochloride

-

Acetic acid or other suitable acid catalyst

-

Ethanol or other suitable solvent

Procedure:

-

A solution of the tetracyclic ketone precursor and phenylhydrazine hydrochloride in ethanol is prepared.

-

A catalytic amount of acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield this compound.

Expected Outcome: This final step should proceed in moderate to good yield to provide the target natural product.

Protocol: Domino Michael/Mannich/N-Alkylation (Andrade, 2013)

This protocol details the one-pot cascade reaction to rapidly construct the core tetrahydrocarbazole framework.[5][8][9]

Materials:

-

Chiral N-sulfinyl imine

-

Methyl acrylate

-

Lithium hexamethyldisilazide (LiHMDS)

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A solution of the chiral N-sulfinyl imine in anhydrous THF is cooled to -78 °C.

-

LiHMDS is added dropwise to generate the metallodienamine in situ.

-

Methyl acrylate is then added, and the mixture is stirred at -78 °C to allow for the Michael addition to occur.

-

After a set period, the reaction is quenched by the addition of allyl bromide, which alkylates the enolate intermediate.

-

The reaction is allowed to warm to room temperature and is then quenched with saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash chromatography provides the tetrahydrocarbazole product.

Expected Outcome: This domino reaction is reported to proceed in high yield and with excellent diastereoselectivity.[10]

Conclusion

The total syntheses of this compound highlighted herein showcase the creativity and ingenuity of modern synthetic organic chemistry. From divergent strategies that provide access to a library of related natural products to the development of powerful, enantioselective cascade reactions, these routes offer valuable insights for the synthesis of complex molecules. The provided protocols for key transformations serve as a practical guide for researchers aiming to apply these methodologies in their own synthetic endeavors. The continued development of novel synthetic strategies will undoubtedly lead to even more efficient and elegant syntheses of vincadifformine and its analogues, paving the way for further exploration of their therapeutic potential.

References

- 1. Asymmetric Total Synthesis of Vincadifformine Enabled by a Thiourea-Phosphonium Salt Catalyzed Mannich-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent Asymmetric Total Synthesis of this compound, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Domino Michael/Mannich/N-alkylation route to the tetrahydrocarbazole framework of aspidosperma alkaloids: concise total syntheses of (-)-aspidospermidine, (-)-tabersonine, and (-)-vincadifformine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Enantioselective Synthesis of (+)-Vincadifformine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vincadifformine is a pentacyclic monoterpenoid indole alkaloid and a key biosynthetic precursor to a wide array of biologically active compounds, including the Vinca alkaloids vinblastine and vincristine, which are indispensable chemotherapeutic agents. The complex architecture and significant therapeutic potential of its derivatives have rendered this compound a prominent target for total synthesis. Enantioselective synthesis is crucial for accessing the biologically relevant enantiomer and enabling the development of novel therapeutic agents. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on key modern strategies that offer high stereocontrol and efficiency.

Key Synthetic Strategies and Quantitative Data Overview

Several innovative enantioselective strategies have been developed for the synthesis of this compound. The following tables summarize the quantitative data for key steps in some of the most notable approaches, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Key Asymmetric Reaction in the Synthesis of this compound by Zheng and Co-workers (2019)

| Step | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| Asymmetric Mannich Reaction | Chiral Thiourea-Phosphonium Salt Catalyst | Toluene | RT | 24 | 72 | 84 |

e.e. = enantiomeric excess

Table 2: Key Steps in the Divergent Asymmetric Synthesis of this compound by Wang and Jiang (2017)

| Step | Reagents and Conditions | Yield (%) |

| Intermolecular [4+2] Cycloaddition | Chiral Pyrroline, 3-ethyl-5-bromo-2-pyrone, Toluene, reflux | 85 |

| Pd/C-catalyzed Hydrogenation/Deprotection | H₂, Pd/C, MeOH, rt | 92 |

| Amidation | Acryloyl chloride, Et₃N, DCM, 0 °C to rt | 88 |

| Fischer Indolization | Phenylhydrazine, AcOH, reflux | 75 |

| Final Cyclization to this compound | 1. Swern Oxidation; 2. n-BuLi, THF, -78 °C; 3. NCCO₂Me | 65 |

Overall yield and enantiomeric excess for the final product are not explicitly stated in a single table in the provided search results but are reported to be high.

Table 3: Key Organocascade Catalysis Step in the MacMillan Synthesis

| Step | Catalyst | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| Diels-Alder/β-elimination/Amine Conjugate Addition | Imidazolidinone Organocatalyst | Tribromoacetic acid | MeCN | -20 | 48 | 83 | 97 |

This cascade reaction forms the core of (+)-aspidospermidine, which is then converted to this compound.

Experimental Protocols

The following are detailed experimental protocols for the key enantioselective transformations in the synthesis of this compound.

Protocol 1: Asymmetric Mannich Reaction (Zheng et al., 2019)